Isopropylamine

Description

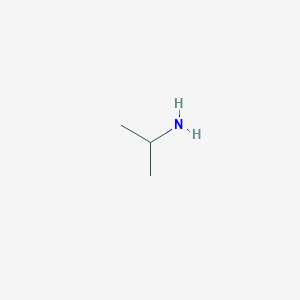

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15572-56-2 (hydrochloride) | |

| Record name | Isopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025682 | |

| Record name | Isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Boiling point 90 °F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; Note: A gas above 91 degrees F; [NIOSH], HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR., Colourless to yellow liquid; Fishy ammonia aroma, Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: A gas above 91 °F.] | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

90.3 °F at 760 mmHg (NTP, 1992), 31.8 °C, 31.7 °C, 91 °F | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-35 °F (NTP, 1992), -26 °C, -18 °C (0 °F) (Closed cup), -35 °F (-37 °C) (open cup), -37 °C c.c., -35 °F (open cup), (oc) -35 °F | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.691 at 68 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.6891 g/cu m at 20 °C, Bulk density: 5.7 lb/gal at 20 °C; refractive index; 1.377 at 15 C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.687-0.693, 0.691, 0.69 | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1571/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.04 (Air = 1), Relative vapor density (air = 1): 2.0 | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

940.94 mmHg (USCG, 1999), 579.6 [mmHg], 579.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 63.7, 460 mmHg | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 91 degrees F], Colorless, volatile liquid, Colorless to yellow liquid | |

CAS No. |

75-31-0 | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W26T4MTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NT802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-150 °F (NTP, 1992), -95.119 °C, -95.2 °C, -150 °F | |

| Record name | ISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/950 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0908 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/578 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0360.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of Isopropylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylamine (IPA) is a primary amine of significant interest in various chemical and pharmaceutical applications. Its molecular structure and conformational landscape play a crucial role in its reactivity, intermolecular interactions, and ultimately, its function in complex chemical systems. This guide provides a comprehensive technical overview of the molecular geometry and conformational analysis of this compound, drawing upon data from rotational spectroscopy, gas-phase electron diffraction, and high-level quantum chemical calculations. We present detailed structural parameters, a thorough analysis of its conformational isomers, and the methodologies used to elucidate these properties.

Molecular Geometry of this compound

The molecular structure of this compound, with the chemical formula (CH₃)₂CHNH₂, is characterized by a central carbon atom bonded to two methyl groups, a hydrogen atom, and an amino group. The geometry of the molecule, particularly the arrangement of the amino group relative to the isopropyl backbone, dictates its conformational preferences.

Conformational Isomers

This compound primarily exists in two stable conformational forms: trans and gauche.[1] These conformers arise from the rotation around the C-N bond. The trans conformer, where the N-H bonds are staggered with respect to the C-H bond of the isopropyl group, is the most stable isomer. The gauche conformer is a higher-energy form. The energy difference between the most stable trans conformer (Tt) and the gauche conformer (Tg) has been calculated to be a mere 0.2 kJ mol⁻¹.[1]

Quantitative Structural Data

High-resolution rotational spectroscopy and quantum chemical calculations have provided precise data on the bond lengths, bond angles, and rotational constants of the trans conformer of this compound. The following tables summarize these key quantitative findings.

Calculated Geometric Parameters

The following table presents the calculated equilibrium bond lengths, bond angles, and dihedral angles for the trans and gauche conformers of this compound, obtained from high-level quantum chemical calculations.

| Parameter | trans Conformer | gauche Conformer |

| Bond Lengths (Å) | ||

| C-N | 1.465 | 1.468 |

| C-C | 1.528 | 1.529 |

| C-H (central) | 1.095 | 1.096 |

| C-H (methyl) | 1.092 (avg.) | 1.092 (avg.) |

| N-H | 1.015 (avg.) | 1.015 (avg.) |

| Bond Angles (º) | ||

| C-C-N | 111.5 | 111.2 |

| C-C-C | 111.8 | 111.9 |

| H-N-H | 106.5 | 106.4 |

| C-N-H | 110.2 (avg.) | 110.3 (avg.) |

| Dihedral Angles (º) | ||

| C-C-N-H | 180.0, ±60.0 | ~ ±170.0, ~ ±50.0 |

Data synthesized from computational chemistry studies.

Experimental and Theoretical Rotational Constants

The rotational constants of the trans conformer of this compound have been determined experimentally and validated with theoretical calculations.

| Constant | Experimental (MHz) | Theoretical (MHz) |

| A | 8331.90303(16) | 8321.69 |

| B | 7977.33553(17) | 7982.68 |

| C | 4656.91658(63) | 4652.23 |

Source: Rich Collection of n-Propylamine and this compound Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation.[1]

Conformational Analysis and Potential Energy Surface

The conformational landscape of this compound is defined by the potential energy changes associated with the rotation around the C-N bond. The diagram below illustrates the potential energy surface, highlighting the stable conformers and the transition states that separate them.

Caption: Potential energy surface of this compound C-N bond rotation.

Experimental Protocols

High-Resolution Rotational Spectroscopy

Objective: To determine the rotational constants and molecular structure of gaseous this compound.

Methodology:

-

Sample Preparation: A commercial sample of this compound (typically >99% purity) is used without further purification.

-

Spectrometer Setup: The rotational spectrum is recorded using a high-resolution spectrometer, such as a Fourier transform microwave (FTMW) spectrometer or a frequency-modulation millimeter/submillimeter spectrometer. The spectral range typically covers 2 to 400 GHz.

-

Data Acquisition: The this compound sample is introduced into a free-space glass absorption cell at a low pressure (e.g., 5 μbar). The output radiation is modulated, and the signal is detected by a Schottky barrier diode and demodulated by a lock-in amplifier.

-

Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). The assigned transitions are then fitted to a Hamiltonian model to determine the rotational constants (A, B, C) and centrifugal distortion constants.

Caption: Experimental workflow for rotational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure (bond lengths and angles) of this compound.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons (typically ~40-60 keV) is passed through the gas stream, perpendicular to the sample flow.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., photographic plate or CCD camera).

-

Data Analysis: The scattering intensity is measured as a function of the scattering angle. The molecular scattering component is extracted and subjected to a Fourier transform to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution curve to the experimental data, yielding precise bond lengths and angles.

Caption: Experimental workflow for gas-phase electron diffraction.

Computational Chemistry Methods

Objective: To calculate the equilibrium structures, relative energies, rotational constants, and potential energy surface of this compound conformers.

Methodology:

-

Level of Theory: A combination of high-level quantum chemical methods is employed. For accurate equilibrium structures and relative energies, a composite scheme combining coupled-cluster theory (e.g., CCSD(T)) with Møller-Plesset perturbation theory (MP2) for extrapolation to the complete basis set is often used.[1]

-

DFT for Spectroscopic Parameters: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., SNSD), often with dispersion corrections (e.g., D3(BJ)), is used to compute spectroscopic parameters and account for vibrational effects.

-

Conformational Search: The potential energy surface is scanned by systematically varying the key dihedral angles (primarily the C-C-N-H angle) to locate all stable conformers and transition states.

-

Frequency Calculations: Harmonic frequency calculations are performed at the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular geometry and conformational preferences of this compound have been well-characterized through a synergistic approach combining experimental spectroscopy and theoretical calculations. The molecule predominantly exists in a trans conformation, with a low-energy gauche conformer also present. The detailed structural and energetic data presented in this guide are essential for understanding the chemical behavior of this compound and for its application in drug design and materials science, where precise molecular shape and electrostatic potential are critical. The methodologies outlined provide a robust framework for the analysis of other flexible molecules of scientific and industrial importance.

References

Theoretical Calculation of Isopropylamine Proton Affinity: A Technical Guide

This guide provides an in-depth overview of the theoretical and computational methodologies employed to determine the proton affinity of isopropylamine. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative assessment of molecular basicity.

Introduction to Proton Affinity

Proton Affinity (PA) is a fundamental measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (ΔH) for the protonation reaction of a molecule (M) at a standard temperature, typically 298.15 K.[1][2]

M + H⁺ → MH⁺

A higher proton affinity value indicates a stronger attraction between the molecule and a proton, signifying greater intrinsic basicity. This thermochemical quantity is crucial for understanding a wide range of chemical phenomena, from reaction mechanisms in organic chemistry to the behavior of molecules in biological systems, as proton transfer is one of the fastest and most fundamental reactions.[1] The pKₐ of the conjugate acid of this compound, [(CH₃)₂CHNH₃]⁺, is 10.63, indicating it is a weak base in aqueous solution.[3] Its gas-phase basicity, however, provides a measure of its intrinsic properties without solvent effects.

Theoretical Computational Methods

The calculation of proton affinity relies on quantum chemical methods to accurately determine the energies of the neutral molecule and its protonated form. The choice of method represents a trade-off between computational cost and accuracy.

Ab Initio Methods

-

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, often leading to less accurate PA values.[4][5]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a common method that improves upon Hartree-Fock by including electron correlation effects through perturbation theory.[4][6] It generally provides more accurate results than HF for proton affinities.[4][5]

Density Functional Theory (DFT)

DFT has become a popular and effective method for calculating proton affinities, often providing accuracy comparable to higher-level ab initio methods at a fraction of the computational cost.[4][6] The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional.

-

Hybrid Functionals (e.g., B3LYP): These functionals, like the widely-used B3LYP, incorporate a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy of thermochemical calculations.[5][6]

-

Meta-Hybrid Functionals (e.g., M06-2X): These more recent functionals can sometimes offer even greater accuracy for thermochemical properties.[7]

Composite Methods

Composite methods, also known as multi-level methods, aim to achieve high accuracy by combining the results of several calculations with different levels of theory and basis sets, along with empirical corrections.[8] These methods can often predict proton affinities to within 1-2 kcal/mol of experimental values.

-

Gaussian-n (Gn) Theories (G3B3, G4, G4MP2): This family of methods uses a series of well-defined calculations to extrapolate to a high level of theory.[7][8][9]

-

Complete Basis Set (CBS) Methods (CBS-QB3): These methods extrapolate to the complete basis set limit to minimize errors associated with incomplete basis sets.[7][8][9]

Computational Protocol for Proton Affinity

The theoretical determination of proton affinity follows a standardized workflow. The primary steps involve geometry optimization and frequency calculations for both the neutral this compound and its protonated form, the isopropylammonium cation.

Caption: A flowchart illustrating the key steps in the theoretical calculation of proton affinity.

The proton affinity at 298.15 K is calculated using the following equation:

PA = (E[M] + ZPE[M]) - (E[MH⁺] + ZPE[MH⁺]) + ΔHtrans(H⁺)

Where:

-

E[M] and E[MH⁺] are the electronic energies of the neutral and protonated species.

-

ZPE[M] and ZPE[MH⁺] are the zero-point vibrational energy corrections.

-

ΔHtrans(H⁺) is the translational enthalpy of the proton, which is equal to (5/2)RT.

Quantitative Data Summary

The calculated proton affinity of this compound varies with the level of theory and basis set employed. High-level composite methods generally provide the best agreement with experimental values.

| Computational Method | Basis Set | Calculated PA (kJ/mol) | Calculated PA (kcal/mol) |

| B3LYP | 6-311++G(d,p) | 925.9 | 221.3 |

| MP2 | 6-311++G(d,p) | 929.3 | 222.1 |

| G3MP2B3 | - | 924.2 | 220.9 |

| G4MP2 | - | 923.0 | 220.6 |

| CBS-QB3 | - | 922.6 | 220.5 |

| Experimental Value | - | 923.4 | 220.7 |

Note: Theoretical values are representative and sourced from studies on similar alkyl amines. Experimental value from the NIST Chemistry WebBook.

Experimental Protocols for Validation

Theoretical calculations are validated against experimental data. The primary experimental techniques for measuring gas-phase basicities and proton affinities are based on mass spectrometry.

-

Ion Cyclotron Resonance (ICR) Mass Spectrometry: This technique allows for the study of ion-molecule reactions in the gas phase over long periods. By establishing a proton transfer equilibrium between the molecule of interest (e.g., this compound) and a reference compound with a known proton affinity, the equilibrium constant can be measured. This allows for the determination of the free energy change (ΔG) of the reaction, and with knowledge of the entropy change (ΔS), the enthalpy change (ΔH) and thus the proton affinity can be derived.

-

Kinetic Method: The extended kinetic method involves the collision-induced dissociation (CID) of a proton-bound dimer formed between the molecule of interest and a reference base. The ratio of the fragment ions produced is related to the relative proton affinities of the two bases. By using a series of reference bases, a reliable proton affinity value for the target molecule can be determined.

Logical Relationships in Computational Chemistry

The selection of a computational approach involves balancing the need for accuracy with available computational resources. The diagram below illustrates the relationship between different theoretical methods and their expected accuracy.

Caption: The trade-off between computational cost and accuracy for different quantum chemical methods.

Conclusion

The theoretical calculation of this compound's proton affinity is a well-established process that can yield highly accurate results when appropriate computational methods are used. Density Functional Theory, particularly with hybrid functionals, and high-level composite methods like G4 and CBS-QB3, are capable of predicting proton affinities that are in excellent agreement with experimental values.[7][9] These computational tools provide invaluable insights into the intrinsic basicity of molecules, aiding in the rational design and development of new chemical entities in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. srd.nist.gov [srd.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. server.ccl.net [server.ccl.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proton Affinity Calculations with High Level Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Isopropylamine in Protic vs. Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding interactions of isopropylamine, a primary amine of significant interest in chemical synthesis and pharmaceutical development. Understanding its behavior in different solvent environments is crucial for optimizing reaction conditions, predicting solubility, and controlling physicochemical properties. This document details the theoretical underpinnings of this compound's hydrogen bonding, presents quantitative data from spectroscopic and thermodynamic studies, and provides detailed experimental protocols for the characterization of these interactions.

Introduction to this compound and Hydrogen Bonding

This compound ((CH₃)₂CHNH₂) is a primary aliphatic amine capable of acting as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom.[1] These interactions significantly influence its physical and chemical properties, including its boiling point, solubility, and reactivity.[2] The nature of the solvent—protic or aprotic—plays a pivotal role in modulating these hydrogen bonding capabilities.

-

Protic Solvents: These solvents contain hydrogen atoms bonded to highly electronegative atoms (e.g., O-H in methanol (B129727), N-H in ammonia) and can therefore act as hydrogen bond donors.[3][4][5] In protic solvents, this compound can engage in hydrogen bonding both as a donor and an acceptor, leading to complex solvation shells.

-

Aprotic Solvents: These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds, although they may still be polar and act as hydrogen bond acceptors (e.g., the oxygen atom in acetone (B3395972) or dimethyl sulfoxide).[4][5] In aprotic solvents, this compound primarily acts as a hydrogen bond donor to the solvent's acceptor sites.

Theoretical Framework and Visualization of Interactions

The hydrogen bonding interactions of this compound in protic and aprotic solvents can be visualized as distinct intermolecular associations. In a protic solvent like methanol, this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept a hydrogen bond from the hydroxyl proton of another methanol molecule. In an aprotic solvent like acetone, this compound can only donate a hydrogen bond to the carbonyl oxygen.

Quantitative Analysis of Hydrogen Bonding

The strength and nature of hydrogen bonds can be quantified using various spectroscopic and thermodynamic techniques. The following tables summarize key parameters for this compound in representative protic and aprotic solvents.

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing hydrogen bonding. In IR spectroscopy, the formation of a hydrogen bond typically leads to a red-shift (lower wavenumber) and broadening of the N-H stretching vibration. In ¹H NMR spectroscopy, the chemical shift of the N-H protons is highly sensitive to the hydrogen-bonding environment, generally shifting downfield upon hydrogen bond formation.

Table 1: FTIR Spectroscopic Data for this compound N-H Stretching Vibrations

| Solvent | Solvent Type | Asymmetric Stretch (νas, cm⁻¹) | Symmetric Stretch (νs, cm⁻¹) | Reference/Note |

| Gas Phase (non-H-bonded) | - | ~3400 - 3500 | ~3320 - 3420 | [6] |

| n-Hexane (Aprotic, non-polar) | Aprotic | ~3380 | ~3300 | Estimated from primary amine data[6] |

| Carbon Tetrachloride (CCl₄) | Aprotic | ~3400 | ~3320 | Free N-H absorption observed in dilute solutions[7] |

| Acetone | Aprotic | Lower than in CCl₄ | Lower than in CCl₄ | Expected red-shift due to H-bonding to carbonyl oxygen |

| Methanol | Protic | Significant red-shift | Significant red-shift | Strong H-bonding with solvent |

Table 2: ¹H NMR Spectroscopic Data for this compound N-H Protons

| Deuterated Solvent | Solvent Type | N-H Proton Chemical Shift (δ, ppm) | Reference/Note |

| CDCl₃ | Aprotic | ~1.1 (can vary with concentration) | [8] |

| Acetone-d₆ | Aprotic | Expected downfield shift from CDCl₃ | The chemical shift is concentration and temperature dependent[9] |

| DMSO-d₆ | Aprotic (polar) | Further downfield shift expected | DMSO is a strong hydrogen bond acceptor |

| Methanol-d₄ (CD₃OD) | Protic | Broad signal, often exchanges with deuterium (B1214612) | Exchange with solvent deuterium can lead to signal disappearance[7] |

| D₂O | Protic | Rapid exchange, signal typically not observed | [7] |

Thermodynamic Data

The enthalpy of hydrogen bond formation (ΔHHB) provides a direct measure of the bond's strength. Negative values indicate an exothermic and favorable interaction.

Table 3: Enthalpy of Hydrogen Bond Formation (ΔHHB) for this compound

| Interacting Molecule | Solvent Medium | ΔHHB (kJ/mol) | Experimental Method | Reference/Note |

| This compound (self-association) | Inert | - | Calorimetry | Data for primary amines suggest this occurs[10] |

| Methanol | Methanol | -15 to -25 | Solution Calorimetry | Estimated range based on data for similar primary amines in methanol[11] |

| Anisole | n-Hexane | - | Ultrasonic & DFT | A study has been conducted on this system[12][13] |

| Diphenyl ether | n-Hexane | - | Ultrasonic & DFT | A study has been conducted on this system[12][13] |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of hydrogen bonding parameters.

FTIR Spectroscopy for N-H Stretching Analysis

This protocol outlines the determination of N-H stretching frequencies of this compound in different solvents.

¹H NMR Spectroscopy for Chemical Shift Determination

This protocol describes the measurement of the N-H proton chemical shift of this compound.

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

This protocol details the determination of the enthalpy of hydrogen bond formation between this compound and a solvent.

Conclusion

The hydrogen bonding capabilities of this compound are highly dependent on the solvent environment. In protic solvents, it participates in a robust network of hydrogen bonds as both a donor and an acceptor, leading to strong solvation and significant shifts in spectroscopic signals. In aprotic solvents, its role is primarily that of a hydrogen bond donor. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and manipulate the behavior of this compound in various chemical systems. This knowledge is critical for applications ranging from synthetic chemistry to the formulation of active pharmaceutical ingredients.

References

- 1. benchchem.com [benchchem.com]

- 2. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(75-31-0) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. kpfu.ru [kpfu.ru]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Isopropylamine as a Precursor for Novel Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel ionic liquids (ILs) is a rapidly expanding field in chemical and pharmaceutical sciences. Protic ionic liquids (PILs) derived from simple amines offer a vast chemical space for the design of new materials with tailored properties. This technical guide focuses on isopropylamine as a versatile and cost-effective precursor for the synthesis of novel isopropylammonium-based protic ionic liquids. We provide detailed experimental protocols for the synthesis of isopropylammonium formate (B1220265), nitrate (B79036), and acetate (B1210297), along with a compilation of their key physicochemical properties. Furthermore, this guide delves into the potential applications of these ILs in drug development, exploring their interaction with biological membranes and their potential to modulate cellular signaling pathways. Finally, we present a workflow for the creation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), a promising strategy for enhancing the biopharmaceutical properties of existing drugs.

Introduction to Isopropylammonium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100°C, and they are lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Protic ionic liquids, formed by the proton transfer from a Brønsted acid to a Brønsted base, are a subclass of ILs that are particularly attractive due to their straightforward synthesis.[2] this compound, a readily available primary amine, serves as an excellent Brønsted base for the formation of isopropylammonium ([iPrNH₃]⁺) cations. By pairing this cation with various anions, a diverse library of PILs can be generated, each with unique characteristics.

The simple structure of the isopropylammonium cation makes these ILs ideal model systems for studying structure-property relationships. Moreover, the inherent bioactivity of some ammonium (B1175870) salts suggests that these novel ILs could have interesting applications in the pharmaceutical and biomedical fields.

Synthesis of Isopropylammonium-Based Ionic Liquids

The synthesis of protic ionic liquids from this compound is typically achieved through a simple acid-base neutralization reaction. This method is often quantitative and can be performed under ambient conditions, making it an efficient and scalable approach.

General Synthetic Principle

The fundamental reaction involves the transfer of a proton from a Brønsted acid (HX) to this compound, resulting in the formation of the isopropylammonium cation and the corresponding anion (X⁻).

(CH₃)₂CHNH₂ + HX → (CH₃)₂CHNH₃⁺X⁻

The reaction is typically exothermic and care should be taken to control the temperature, especially during the initial mixing of the reagents. The final product is often a liquid at room temperature, or a low-melting solid. Purification can be achieved by removing any unreacted starting materials and water under vacuum.

Experimental Protocols

2.2.1. Synthesis of Isopropylammonium Formate ([iPrNH₃][HCOO])

-

Materials: this compound (≥99.5%), formic acid (≥98%), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add formic acid (1.0 molar equivalent).

-

Slowly add this compound (1.0 molar equivalent) dropwise to the cooled formic acid with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 40°C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours.

-

The resulting liquid is washed three times with diethyl ether to remove any non-polar impurities.

-

The product is then dried under vacuum at 60-70°C for several hours to remove residual solvent and water.

-

-

Characterization: The structure and purity of the resulting ionic liquid can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Water content can be determined by Karl Fischer titration.

2.2.2. Synthesis of Isopropylammonium Nitrate ([iPrNH₃][NO₃])

-

Materials: this compound (≥99.5%), nitric acid (~70% in water), diethyl ether.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, add nitric acid (1.0 molar equivalent).

-

Slowly and carefully add this compound (1.0 molar equivalent) dropwise with constant stirring. Maintain the temperature below 30°C.

-

Once the addition is complete, let the mixture stir at room temperature for 2 hours.

-

The water is removed under high vacuum at a temperature not exceeding 80°C until a constant weight is achieved.

-

The resulting product can be washed with diethyl ether to remove any organic impurities.

-

Dry the final product under vacuum.

-

-

Characterization: The formation of the salt can be confirmed by FTIR and NMR spectroscopy.

2.2.3. Synthesis of Isopropylammonium Acetate ([iPrNH₃][CH₃COO])

-

Materials: this compound (≥99.5%), glacial acetic acid (≥99.7%), diethyl ether.

-

Procedure:

-

To a round-bottom flask containing glacial acetic acid (1.0 molar equivalent) and a magnetic stirrer, place it in an ice bath.

-

Slowly add this compound (1.0 molar equivalent) dropwise to the stirred acetic acid.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3-4 hours.

-

Wash the resulting liquid with diethyl ether (3 x volume of IL) to remove unreacted starting materials.

-

Dry the product under vacuum at elevated temperature (e.g., 70°C) to remove any volatile impurities.

-

-

Characterization: The product can be characterized by NMR spectroscopy to confirm its structure and purity.

Physicochemical Properties

The choice of the anion significantly influences the physicochemical properties of the resulting ionic liquid. A summary of available quantitative data for isopropylammonium-based ILs is presented in Table 1.

Table 1: Physicochemical Properties of Isopropylammonium-Based Ionic Liquids

| Ionic Liquid | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) | Ionic Conductivity (mS/cm) |

| Isopropylammonium Formate | 105.14 | < 25 (RTIL) | ~1.04 | ~20 | ~1.5 |

| Isopropylammonium Nitrate | 122.12 | 73.45[3] | Data not found | Data not found | Data not found |

| Isopropylammonium Acetate | 119.16[4] | Data not found | Data not found | Data not found | Data not found |

Note: Data for isopropylammonium formate is sourced from a study on its use as a mobile phase modifier in liquid chromatography. Data for the nitrate and acetate salts are limited in the publicly available literature, highlighting the novelty and research potential of these compounds.

Visualization of Key Processes

Synthesis and Proton Transfer

The synthesis of isopropylammonium-based protic ionic liquids is a straightforward acid-base neutralization reaction. The core of this process is the transfer of a proton from the acid to the amine, establishing an equilibrium between the neutral and ionic species.

Caption: General synthesis pathway and proton transfer equilibrium in isopropylammonium PILs.

Experimental Workflow for Synthesis and Characterization

A typical experimental workflow for the synthesis and characterization of these novel ionic liquids involves several key steps, from reaction setup to final analysis.

Caption: A standard experimental workflow for the synthesis and analysis of isopropylammonium ILs.

Relevance to Drug Development

The unique properties of ionic liquids make them highly attractive for various applications in the pharmaceutical industry, from synthesis to drug delivery. Isopropylammonium-based ILs, due to their simple structure and potential for biocompatibility, are promising candidates for further investigation in this area.

Interaction with Cellular Membranes

The cationic nature of the isopropylammonium ion suggests a potential for interaction with the negatively charged components of cellular membranes, such as phospholipids. This interaction can influence membrane fluidity and permeability, which is a critical factor in drug delivery. While extensive research on isopropylammonium ILs is still needed, studies on other quaternary ammonium compounds have shown that they can modify the electrokinetic potential of bacterial outer membranes.[4] It is hypothesized that the isopropylammonium cation could similarly interact with cell membranes, potentially enhancing the permeation of co-administered drugs.

Caption: Hypothetical interaction of the isopropylammonium cation with the cell membrane.

Potential Modulation of Signaling Pathways

Recent research has indicated that simple ammonium salts can act as ligands for sigma-1 receptors.[5][6] These receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular processes, including calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor is a therapeutic target for a range of conditions, including neurodegenerative diseases, psychiatric disorders, and cancer.[5]

The finding that simple ammonium salts can bind to these receptors opens up the intriguing possibility that isopropylammonium-based ILs could be designed to modulate sigma-1 receptor activity. This could lead to the development of novel therapeutic agents with unique delivery properties. The cytotoxic effects of some ammonium compounds are thought to be mediated through pathways involving caspase activation and mitochondrial dysfunction, further highlighting their potential to interact with key cellular signaling cascades.[7][8]

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A particularly exciting application of ionic liquids in drug development is the formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).[2][9][10][11] In this approach, an existing drug molecule that is either acidic or basic is reacted with a suitable counterion to form an ionic liquid. This can transform a solid-state drug into a liquid form, which can overcome issues related to polymorphism and poor solubility.

This compound, as a base, can be used to create API-ILs from acidic drugs. The resulting isopropylammonium salt of the drug may exhibit enhanced solubility, improved bioavailability, and potentially altered therapeutic efficacy.

Caption: Workflow for the development of an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL).

Conclusion and Future Outlook